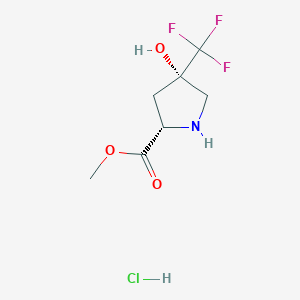![molecular formula C20H28N2O6S2 B8045358 1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate CAS No. 93962-72-2](/img/structure/B8045358.png)
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate is a compound derived from 1,4-diazabicyclo[2.2.2]octane, commonly known as DABCO, and 4-methylbenzenesulfonic acid. This compound is known for its utility in various chemical reactions due to its unique structure and properties. It is widely used as a catalyst and reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1,4-diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with 4-methylbenzenesulfonic acid. The reaction is usually carried out in an appropriate solvent such as methanol or ethanol under controlled temperature conditions to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems also helps in maintaining consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also be involved in reduction reactions, often facilitating the transfer of electrons.
Substitution: This compound is known to undergo nucleophilic substitution reactions due to the presence of the diazabicyclo structure.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperature conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products may include oxidized derivatives of the starting materials, while in substitution reactions, the products will be the substituted compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate involves its ability to act as a nucleophile and a base. The diazabicyclo structure allows it to stabilize transition states and facilitate various chemical transformations. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, which help in catalyzing reactions and forming desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate is unique due to its high nucleophilicity and basicity, which make it an effective catalyst for a wide range of reactions. Its ability to stabilize transition states and facilitate multiple types of chemical transformations sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
93962-72-2 |
|---|---|
Molekularformel |
C20H28N2O6S2 |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
1,4-diazoniabicyclo[2.2.2]octane;4-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O3S.C6H12N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;1-2-8-5-3-7(1)4-6-8/h2*2-5H,1H3,(H,8,9,10);1-6H2 |
InChI-Schlüssel |
NUKKGWZEIYATPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN2CCN1CC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C1C[NH+]2CC[NH+]1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-chloro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8045296.png)
![Propyl 2-(3-amino-1,2,3,4-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B8045306.png)



![(S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B8045336.png)





